molecular formula C15H15NO B8573163 4-Amino-2',4'-dimethylbenzophenone

4-Amino-2',4'-dimethylbenzophenone

Cat. No. B8573163
M. Wt: 225.28 g/mol
InChI Key: LARXRTHZXCKQKW-UHFFFAOYSA-N
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Patent
US05364972

Procedure details

The 4-nitro-2',4'-dimethylbenzophenone obtained in b) was mixed with 900 ml of isobutanol and 3.5 g of activated nickel powder and hydrogenated under a slight superatmospheric pressure (1.25 bar) of hydrogen at 50°-60° C. to give 4-amino-2',4'-dimethylbenzophenone. The catalyst was filtered off and then the organic solvent was distilled off to recover it, and water at 95° C. was added to the residue at 100°-110° C. and the mixture was stirred until room temperature was reached. 4-Amino-2',4'-dimethylbenzophenone crystallized out at 90° C. The crystalline product was filtered off with suction, washed with water and dried. 215 g of amino compound (melting point 121° C.) were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
catalyst
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:19]=[CH:18][C:7]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][C:11]=2[CH3:17])=[O:9])=[CH:6][CH:5]=1)([O-])=O.[H][H]>[Ni].C(O)C(C)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][C:11]=2[CH3:17])=[O:9])=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)C2=C(C=C(C=C2)C)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
900 mL
Type
solvent
Smiles
C(C(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=O)C2=C(C=C(C=C2)C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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